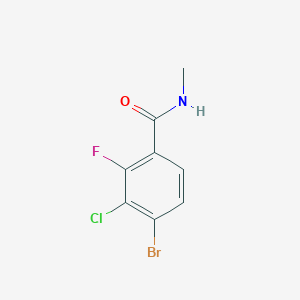

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is a compound with the molecular formula C8H6BrClFNO and a molecular weight of 266.49 g/mol . It is an N-methylbenzamide derivative that has gained attention due to its diverse applications in various fields of scientific research and industry.

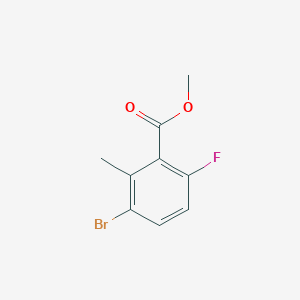

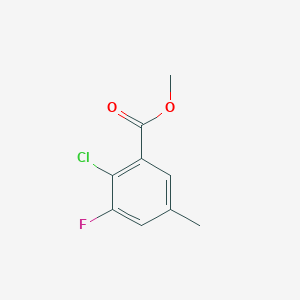

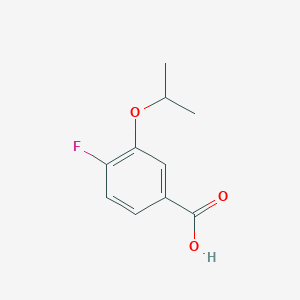

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide consists of a benzamide core with bromo, chloro, fluoro, and methyl substituents .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is a solid substance with a white to off-white color . It has a predicted density of 1.545±0.06 g/cm3 . The melting point is not provided, but the predicted boiling point is 284.8±30.0 °C . It is slightly soluble in chloroform and methanol .Safety and Hazards

The compound is labeled with the GHS08 safety symbol, indicating health hazards . The hazard statements include H302 (harmful if swallowed) and H315 (causes skin irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide acts as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor, thereby inhibiting the receptor’s activation . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s action primarily affects the androgen signaling pathway . By blocking the activation of the androgen receptor, it disrupts the normal function of this pathway, which plays a crucial role in the development and maintenance of male sexual characteristics .

Result of Action

The molecular and cellular effects of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide’s action are primarily related to its inhibition of the androgen receptor . By blocking the activation of this receptor, it can potentially alter the expression of genes regulated by androgens, leading to changes in cellular function and phenotype .

properties

IUPAC Name |

4-bromo-3-chloro-2-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWVYIIAAZSKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=C(C=C1)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)

![[(Chlorodifluoromethyl)thio]benzene, 98%](/img/structure/B6305560.png)